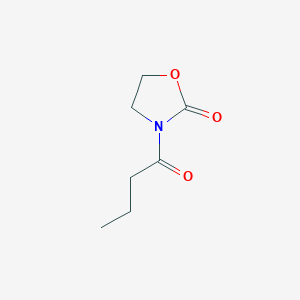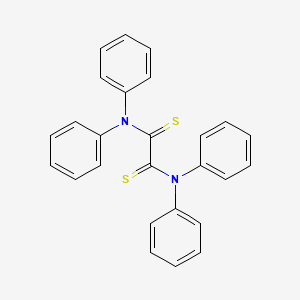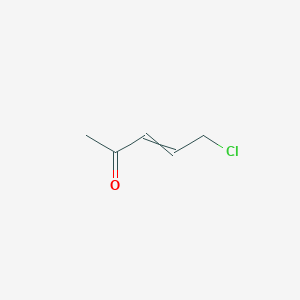
5-Chloropent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropent-3-en-2-one: is an organic compound with the molecular formula C5H7ClO It is a chlorinated derivative of pentenone, characterized by the presence of a chlorine atom at the fifth position and a double bond between the third and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions:
Selective Chlorination: One method involves the selective chlorination of pent-3-en-2-one using chlorine gas in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen with chlorine at the fifth position.
Halogen Exchange: Another method involves the halogen exchange reaction where a suitable halogenated precursor, such as 5-bromopent-3-en-2-one, is treated with a chlorine source to replace the bromine atom with chlorine.
Industrial Production Methods: Industrial production of 5-Chloropent-3-en-2-one often involves large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloropent-3-en-2-one can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield various alcohols depending on the reducing agent and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pentenones depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloropent-3-en-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins. Its unique structure allows for the creation of materials with specific properties, such as enhanced durability or chemical resistance.
Mechanism of Action
The mechanism of action of 5-Chloropent-3-en-2-one involves its reactivity with various biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. This reactivity is due to the presence of the electrophilic carbonyl group and the chlorine atom, which can participate in nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
5-Bromopent-3-en-2-one: Similar in structure but with a bromine atom instead of chlorine. It exhibits different reactivity and properties due to the larger atomic size and different electronegativity of bromine.
5-Iodopent-3-en-2-one: Contains an iodine atom, which makes it more reactive in certain substitution reactions compared to its chlorine and bromine counterparts.
5-Fluoropent-3-en-2-one: The presence of a fluorine atom imparts different electronic properties, making it less reactive in nucleophilic substitution reactions but potentially more stable.
Uniqueness: 5-Chloropent-3-en-2-one is unique due to the balance of reactivity and stability provided by the chlorine atom. It offers a good compromise between the reactivity of bromine and the stability of fluorine, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
61170-81-8 |
|---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
5-chloropent-3-en-2-one |
InChI |
InChI=1S/C5H7ClO/c1-5(7)3-2-4-6/h2-3H,4H2,1H3 |
InChI Key |
BWIKPHCVVVHICG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one](/img/structure/B14603172.png)
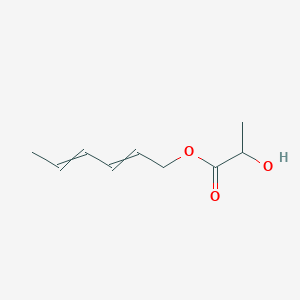
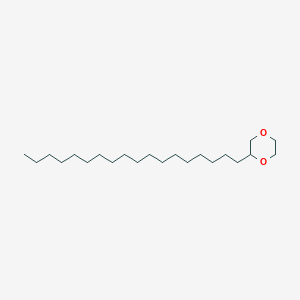
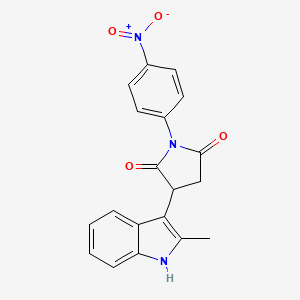
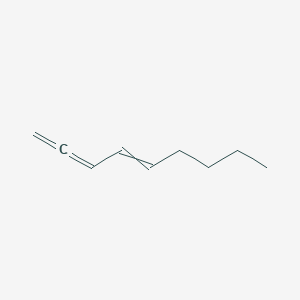
![1,3,7-Triazabicyclo[4.3.1]decan-2-one, 3-ethyl-7-(phenylmethyl)-](/img/structure/B14603195.png)
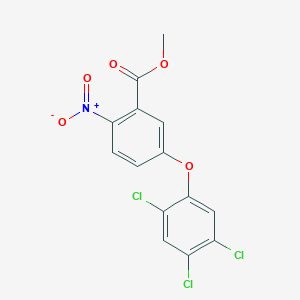
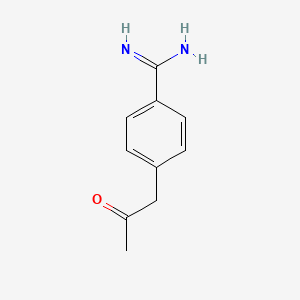
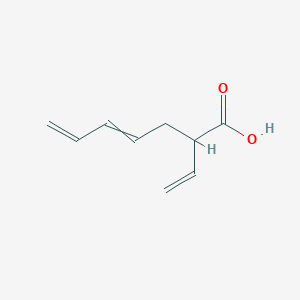
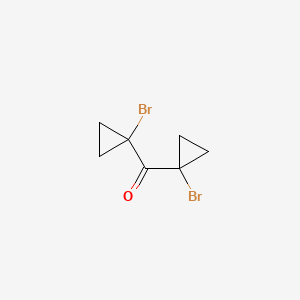
![{(E)-Phenyl[(tributylstannyl)oxy]methylidene}cyanamide](/img/structure/B14603234.png)
